N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Brand Name: Vulcanchem
CAS No.: 899977-80-1
VCID: VC7509878
InChI: InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3
SMILES: CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4
Molecular Formula: C19H17N3O5S
Molecular Weight: 399.42

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

CAS No.: 899977-80-1

Cat. No.: VC7509878

Molecular Formula: C19H17N3O5S

Molecular Weight: 399.42

* For research use only. Not for human or veterinary use.

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide - 899977-80-1

Specification

CAS No. 899977-80-1
Molecular Formula C19H17N3O5S
Molecular Weight 399.42
IUPAC Name N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Standard InChI InChI=1S/C19H17N3O5S/c1-22-19(23)9-7-16(20-22)13-2-4-14(5-3-13)21-28(24,25)15-6-8-17-18(12-15)27-11-10-26-17/h2-9,12,21H,10-11H2,1H3
Standard InChI Key DRSJTKRLJVKZLG-UHFFFAOYSA-N
SMILES CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4

Introduction

Synthesis

The synthesis of compounds with similar structures typically involves the condensation of appropriate precursors under controlled conditions. For example, the synthesis of 4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)benzaldehyde involves the reaction of 3-hydrazinopyridazine with benzaldehyde derivatives under acidic conditions. A similar approach might be used for the synthesis of N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2,3-dihydrobenzo[b] dioxine-6-sulfonamide, potentially involving the reaction of a pyridazinone derivative with a benzodioxine sulfonamide precursor.

Biological Activities

Compounds containing pyridazinone rings are known for their diverse biological activities, including antimicrobial and anticancer effects. The addition of a sulfonamide group could enhance these properties or introduce new pharmacological activities. Sulfonamides are traditionally used as antimicrobials, and their inclusion in more complex structures can lead to compounds with broader therapeutic potential.

Applications in Medicinal Chemistry

The integration of pyridazinone and sulfonamide moieties in a single molecule could result in compounds with enhanced biological activity. These compounds might be explored for their potential as antimicrobial agents, anticancer drugs, or in the treatment of inflammatory conditions. The specific biological targets and mechanisms of action would depend on the detailed structure and chemical properties of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator